molecular formula C23H25N5OS B2863379 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 852143-71-6

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No. B2863379
CAS RN: 852143-71-6
M. Wt: 419.55
InChI Key: KOYNRQWCJKUWTQ-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in various fields, including medical research, pharmacology, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

The indole and triazole moieties present in this compound are known to exhibit antimicrobial properties. Research suggests that similar structures have been evaluated for their effectiveness against a range of bacterial and fungal pathogens . This compound could potentially be synthesized and tested for its ability to inhibit the growth of microorganisms, contributing to the development of new antimicrobial agents.

Anticancer Potential

Compounds with a 1,2,4-triazole core have been extensively studied for their anticancer activities. The presence of the triazole ring in this compound suggests that it may interact with various biological targets involved in cancer cell proliferation . Further synthesis and evaluation against cancer cell lines could reveal its efficacy as a potential anticancer agent.

Tuberculosis Treatment

Given the rise in drug-resistant strains of Mycobacterium tuberculosis, there is a pressing need for novel antituberculous agents. The structural similarity of this compound to other heterocyclic compounds known for their antituberculous activity makes it a candidate for further research in this area .

properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c1-5-28-22(18-12-24-19-9-7-6-8-17(18)19)26-27-23(28)30-13-20(29)25-21-15(3)10-14(2)11-16(21)4/h6-12,24H,5,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYNRQWCJKUWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

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